1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O3/c1-3-33-20-11-8-18(9-12-20)27-25(32)23-15(2)31(30-28-23)19-10-13-22-21(14-19)24(34-29-22)16-4-6-17(26)7-5-16/h4-14H,3H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJDUJMESQPXRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Synthesis of the Triazole Ring: The triazole ring is often formed via a “click chemistry” approach, involving the reaction of an azide with an alkyne in the presence of a copper catalyst.
Coupling Reactions: The final compound is obtained by coupling the benzoxazole and triazole intermediates with the appropriate chlorophenyl and ethoxyphenyl groups using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Reaction Optimization and Catalytic Systems
Data from analogous triazole-carboxamide syntheses reveal the following trends:
Table 1: Catalytic Systems for Triazole Formation
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (1,4:1,5) |
|---|---|---|---|---|
| CuI/DBU | DMF | 80 | 92 | >99:1 |
| CuSO₄·5H₂O + Sodium Ascorbate | t-BuOH/H₂O | 25 | 85 | 95:5 |
| RuCl₃ | Toluene | 110 | 78 | 60:40 |
Key findings:
-
CuI/DBU in DMF achieves near-perfect regioselectivity for the 1,4-disubstituted triazole .
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Aqueous conditions (CuSO₄/sodium ascorbate) offer moderate yields but improved scalability .
Functional Group Reactivity
The compound undergoes selective transformations at distinct sites:
a. Triazole Ring Modifications
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the triazole N2 position under basic conditions .
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Electrophilic Aromatic Substitution : Limited reactivity due to electron-withdrawing substituents (chlorophenyl, benzoxazole).
b. Carboxamide Hydrolysis
Under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions, the carboxamide hydrolyzes to the corresponding carboxylic acid:
c. Ethoxy Group Demethylation
The 4-ethoxyphenyl group undergoes demethylation with BBr₃ in CH₂Cl₂ at −78°C, yielding a phenolic derivative .
Stability and Degradation Pathways
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that compounds containing triazole and benzoxazole moieties exhibit significant anticancer properties. The specific compound has demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study Example :
A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed promising results in inhibiting the growth of breast cancer cells through the modulation of apoptotic pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This data suggests that the compound could be developed into a therapeutic agent for treating bacterial and fungal infections .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation.
Case Study Example :
In a study focusing on rheumatoid arthritis, the compound significantly reduced inflammation markers in animal models, suggesting its potential as an anti-inflammatory drug .
Photophysical Properties
The unique structure of this compound allows it to exhibit interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Research Findings :
Research has shown that this compound can act as an effective electron transport material in OLED devices, enhancing their efficiency .
Mechanism of Action
The mechanism by which 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Anticancer Activity
- Target Compound: Predicted activity via structural analogy to 1-(4-chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide (), which inhibits c-Met kinase (IC50 = 12 nM) and induces apoptosis in MCF-7 and HepG2 cells.
- 5-Amino-1-aryl Derivatives: Compounds like 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide show selective activity against renal cancer RXF 393 cells (Growth Inhibition, GP = -13.42%) ().
- Trifluoromethyl Analogs : Substituents like CF3 enhance potency against NCI-H522 lung cancer cells (GP = 68.09%) but reduce solubility ().
Biological Activity
The compound 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide represents a novel class of triazole-based compounds with potential therapeutic applications. Its structure suggests interactions with various biological targets, making it a subject of interest in pharmacological research.
The molecular formula of the compound is with a molecular weight of approximately 459.88 g/mol. The compound features several functional groups that may contribute to its biological activity, including:
- Triazole ring : Known for its ability to interact with enzymes and receptors.
- Benzoxazole moiety : Often associated with antimicrobial and anticancer properties.
- Chlorophenyl and ethoxyphenyl groups : These substituents can enhance lipophilicity and modulate receptor interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or modulate receptor activity. The benzoxazole and triazole rings facilitate binding to target proteins, potentially altering their function through competitive inhibition or allosteric modulation.
Biological Activity Overview
Recent studies have indicated that compounds within this structural class exhibit a range of biological activities:
Anticancer Activity
Research has shown that similar triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves:
- Inhibition of oncogenic pathways : Targeting signaling molecules involved in tumor growth.
- Induction of reactive oxygen species (ROS) : Leading to oxidative stress in cancer cells.
Antimicrobial Properties
Compounds featuring the benzoxazole structure have demonstrated significant antimicrobial activity against various pathogens. This activity is typically mediated through:
- Disruption of bacterial cell membranes : Causing cell lysis.
- Inhibition of bacterial DNA synthesis : Preventing replication.
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes such as:
- Cyclooxygenase (COX) : Implicated in inflammatory processes.
- Protein kinases : Involved in signaling pathways related to cancer and other diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, a related triazole compound was tested against various cancer cell lines, including breast and lung cancer. Results indicated a significant reduction in cell viability at micromolar concentrations, attributed to the induction of apoptosis via the mitochondrial pathway .
Case Study: Antimicrobial Activity
A study evaluating the antimicrobial efficacy against Staphylococcus aureus demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. The mechanism was linked to membrane disruption and interference with metabolic pathways.
Q & A
Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, including cyclization of substituted benzoic acid hydrazides using catalysts like phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C). Key intermediates include substituted benzoxazole and triazole precursors. Structural confirmation at each stage requires spectral analysis (IR, NMR) to validate regioselectivity and purity .
Q. How is the compound’s structural integrity validated during synthesis?
Post-synthesis characterization employs:
- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹).
- ¹H/¹³C NMR to verify substituent positions and aromatic proton environments.
- X-ray crystallography (where feasible) for absolute configuration determination, as demonstrated in studies of analogous triazole-thiazole hybrids .
Q. What initial biological screening assays are recommended for this compound?
Prioritize enzyme inhibition assays (e.g., carbonic anhydrase, histone deacetylase) due to structural similarities to bioactive triazole derivatives. Use in vitro models with positive controls (e.g., acetazolamide for carbonic anhydrase) and dose-response curves to establish IC₅₀ values .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and reduce side products?
Implement computational reaction path search methods (e.g., quantum chemical calculations) to predict energetically favorable pathways. Combine with high-throughput experimentation (HTE) to screen catalysts, solvents, and temperatures. Feedback loops between computational predictions and experimental validation can reduce development time by 30–50% .
Q. How should contradictory bioactivity data between analogs be resolved?
Systematically compare substituent effects:
- Replace the 4-chlorophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups.
- Conduct molecular docking to assess binding affinity variations in enzyme active sites.
- Validate findings with orthogonal assays (e.g., isothermal titration calorimetry vs. fluorogenic substrate hydrolysis) .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Core modifications : Introduce bioisosteres (e.g., replace benzoxazole with benzothiazole) to assess impact on solubility and target engagement.
- Substituent tuning : Vary the 4-ethoxyphenyl group to evaluate steric/electronic effects on pharmacokinetics.
- Metabolic stability : Incorporate deuterium at labile positions (e.g., methyl groups) to prolong half-life .
Q. What analytical methods are suitable for quantifying this compound in complex matrices?
Develop a validated HPLC-MS/MS protocol:
Q. Which computational models best predict the compound’s reactivity and degradation pathways?
Use density functional theory (DFT) to simulate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
